![molecular formula C15H21N3O4 B14378222 Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- CAS No. 88576-97-0](/img/structure/B14378222.png)
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- is a compound with the molecular formula C15H21N3O4. It is a derivative of glycine, an amino acid, and is characterized by the presence of a phenylamino carbonyl group and an L-leucyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- typically involves the reaction of ethyl glyoxylate with aniline derivatives, catalyzed by bismuth salts. This method is efficient and environmentally friendly, as it uses mild, non-toxic reagents and produces water as the only byproduct . The reaction conditions generally include moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenylamino carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets are still under investigation, but it is believed to influence protein synthesis and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylglycine: A similar compound with a phenyl group attached to the glycine moiety.
N,N-Dimethylglycine: Another derivative of glycine with two methyl groups attached to the nitrogen atom.
N-(4-Hydroxyphenyl)glycine: A glycine derivative with a hydroxyphenyl group.
Uniqueness
Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- is unique due to the presence of both a phenylamino carbonyl group and an L-leucyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
88576-97-0 |
|---|---|
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H21N3O4/c1-10(2)8-12(14(21)16-9-13(19)20)18-15(22)17-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,21)(H,19,20)(H2,17,18,22)/t12-/m0/s1 |
InChI-Schlüssel |
FVOKZQDAILJTJG-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
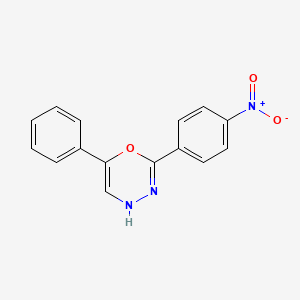

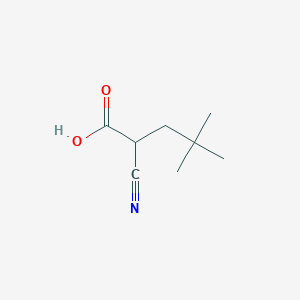
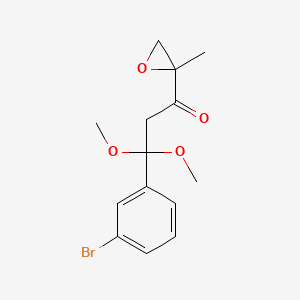



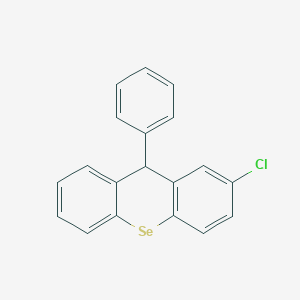
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
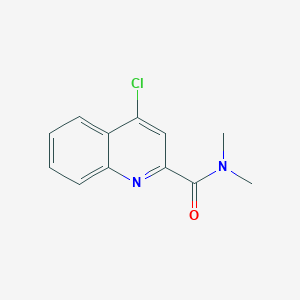
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
